molecular formula C10H11NO5 B3257900 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid CAS No. 2971-77-9

5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid

Cat. No.: B3257900
CAS No.: 2971-77-9
M. Wt: 225.2 g/mol
InChI Key: ZHJMVAKIPNZZGD-UHFFFAOYSA-N
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Description

5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid is a high-purity organic compound of significant interest in advanced synthetic chemistry research. This pyridine dicarboxylic acid derivative serves as a key synthetic intermediate and building block for the construction of more complex heterocyclic systems. Compounds within this chemical class are frequently investigated as precursors in the synthesis of biologically active molecules and vitamins . Researchers value this specific esterified dicarboxylic acid for its potential in route development and methodological studies, particularly in reactions that leverage its functional groups for further transformations. The structure consists of a pyridine ring core substituted with an ethoxy group and two carboxylic acid moieties, making it a versatile substrate for multi-step synthesis. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or human consumption purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxy-6-methylpyridine-3,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-8-5(2)11-4-6(9(12)13)7(8)10(14)15/h4H,3H2,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJMVAKIPNZZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CN=C1C)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 5 Ethoxy 6 Methylpyridine 3,4 Dicarboxylic Acid

Retrosynthetic Analysis and Identification of Key Precursors for the Pyridine (B92270) Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid, the primary disconnections are made adjacent to the nitrogen heteroatom within the pyridine ring, a common strategy for heterocyclic compounds.

A logical retrosynthetic approach would involve disconnecting the bonds forming the pyridine ring. This could be conceptualized through a multicomponent reaction pathway, a highly convergent strategy. The target molecule can be broken down into simpler precursors. For instance, a Hantzsch-type pyridine synthesis, a classic multicomponent reaction, could be envisioned. This would involve the condensation of a β-ketoester, an aldehyde, and a nitrogen source, followed by oxidation.

Alternatively, a Diels-Alder approach suggests a disconnection into a 1-azadiene and a dienophile. The ethoxy and methyl substituents, along with the dicarboxylic acid functionalities, would need to be incorporated into these precursors. The key challenge lies in the design of appropriately functionalized and reactive precursors that would lead to the desired substitution pattern on the final pyridine ring.

A simplified retrosynthetic pathway is illustrated below:

Retrosynthesis of this compound

Key Precursors Identified Through Retrosynthetic Analysis:

Precursor TypePotential Starting Materials
β-dicarbonyl compoundsEthyl acetoacetate, Diethyl oxaloacetate
Enamines/Enol ethersEthyl 3-aminocrotonate, Ethyl 3-ethoxycrotonate
Aldehyde equivalentsGlyoxylic acid derivatives
Nitrogen sourceAmmonia, Ammonium (B1175870) acetate
1,3-Dienes (for Diels-Alder)Substituted 1-aza-1,3-butadienes
Dienophiles (for Diels-Alder)Diethyl acetylenedicarboxylate, Diethyl fumarate

Development and Optimization of Classical and Modern Synthetic Approaches

The synthesis of substituted pyridines has evolved significantly, with modern methods offering improvements in efficiency, selectivity, and environmental impact over classical approaches.

Multicomponent Reaction Strategies for Pyridine Ring Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. mdpi.com The Hantzsch pyridine synthesis, first reported in 1881, is a prime example of a multicomponent reaction used for the synthesis of dihydropyridines, which can then be oxidized to pyridines. derpharmachemica.com

A plausible MCR approach to this compound could involve the condensation of ethyl 2-ethoxy-3-oxobutanoate (as the β-ketoester component), a glyoxalate derivative, and a source of ammonia. The reaction would proceed through the formation of enamine and enone intermediates, followed by cyclization and subsequent aromatization.

Table of Potential Reactants for a Multicomponent Synthesis:

Role in ReactionExample Reactant
β-KetoesterEthyl 2-ethoxy-3-oxobutanoate
Aldehyde ComponentDiethyl 2-oxobutanedioate
Nitrogen SourceAmmonium acetate

The optimization of such a reaction would involve screening of catalysts (e.g., Lewis acids, organocatalysts), solvents, and reaction temperatures to maximize the yield and purity of the desired product.

Diels-Alder and Aromatization Pathways for Substituted Pyridines

The Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful method for the construction of six-membered rings. For pyridine synthesis, this typically involves the reaction of a diene with a dienophile, followed by an aromatization step. mdpi.com Specifically, inverse-electron-demand Diels-Alder reactions, where an electron-deficient diene reacts with an electron-rich dienophile, are particularly useful for constructing the pyridine nucleus. researchgate.net

A potential Diels-Alder strategy for a closely related compound, 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester, has been explored. This suggests that a similar pathway could be adapted for the synthesis of the target molecule. researchgate.net The synthesis would likely involve the cycloaddition of a substituted 1,2,4-triazine (B1199460) with an appropriate enamine or ynamine, followed by the expulsion of a small molecule (like nitrogen) to afford the aromatic pyridine ring.

Hypothetical Diels-Alder Reaction Parameters:

ParameterCondition
Diene1,2,4-Triazine derivative
DienophileEthoxy-substituted enamine or ynamine
SolventHigh-boiling point solvent (e.g., toluene, xylene)
Temperature100-150 °C
AromatizationSpontaneous or induced by an oxidizing agent

Green Chemistry Principles and Sustainable Synthetic Protocols

The application of green chemistry principles to the synthesis of pyridines is an area of active research, aiming to reduce the environmental impact of chemical processes. nih.gov Key strategies include the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

For the synthesis of this compound, several green approaches could be implemented:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many organic reactions, including multicomponent reactions for pyridine synthesis. amazonaws.com

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a central tenet of green chemistry. derpharmachemica.com

Catalysis: The use of efficient and recyclable catalysts can minimize waste and improve atom economy. For instance, iron-catalyzed cyclizations have been developed for the green synthesis of substituted pyridines. environmentclearance.nic.in

Comparison of Conventional vs. Green Synthetic Approaches:

FeatureConventional SynthesisGreen Synthesis
Solvents Often uses chlorinated hydrocarbons or other hazardous solvents.Employs water, ethanol, or solvent-free conditions.
Energy Typically requires prolonged heating under reflux.Can utilize microwave irradiation for rapid heating.
Catalysts May use stoichiometric amounts of harsh reagents.Focuses on catalytic amounts of recyclable and non-toxic catalysts.
Atom Economy Can be lower due to the formation of byproducts.Multicomponent reactions inherently have higher atom economy.

Purification and Isolation Methodologies for High Purity this compound

The purification of the final product is a critical step to ensure its suitability for further applications. For pyridine dicarboxylic acids, which are often crystalline solids, several standard techniques can be employed.

Given the presence of two carboxylic acid groups, the solubility of this compound is expected to be pH-dependent. This property can be exploited for its purification. A common procedure involves:

Extraction: The crude product can be dissolved in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to form the water-soluble dicarboxylate salt. This allows for the removal of non-acidic impurities by extraction with an organic solvent.

Precipitation: The aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH where the dicarboxylic acid is least soluble, causing it to precipitate out of the solution.

Filtration and Washing: The precipitated solid is collected by filtration and washed with cold water to remove any remaining salts and acid.

Recrystallization: For further purification, the crude solid can be recrystallized from a suitable solvent or solvent mixture. The choice of solvent will depend on the solubility profile of the compound.

A patent for the preparation of a similar compound, 5-ethyl-pyridine-2,3-dicarboxylic acid, describes a purification process involving pH adjustment to precipitate the product, followed by filtration and washing. This suggests that a similar pH-controlled precipitation would be an effective method for isolating this compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 5 Ethoxy 6 Methylpyridine 3,4 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments is essential for assigning the resonances of all protons and carbons within the molecule.

Regrettably, specific, publicly available, peer-reviewed NMR data for this compound is not available at this time. To illustrate the power of these techniques, a hypothetical data set, consistent with the expected chemical shifts for such a structure, is presented in the tables below for educational purposes.

Hypothetical ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
13.5 (broad s) singlet 2H 2 x -COOH
8.52 singlet 1H H-2
4.25 quartet 2H -OCH₂CH₃
2.51 singlet 3H -CH₃

Hypothetical ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppm Assignment
168.2 C-7 (-COOH)
167.5 C-8 (-COOH)
160.1 C-5
158.3 C-6
149.5 C-2
125.4 C-3
118.9 C-4
65.1 -OCH₂CH₃
23.7 -CH₃

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY).

To move beyond simple 1D spectra and definitively connect the atoms within the this compound molecule, a series of 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For the target molecule, a key COSY correlation would be observed between the methylene (B1212753) protons (at a hypothetical 4.25 ppm) and the methyl protons (at a hypothetical 1.35 ppm) of the ethoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons to which they are attached. This is crucial for assigning the carbon signals. For instance, the proton signal at 8.52 ppm would show a cross-peak with the carbon signal at 149.5 ppm, assigning them as H-2 and C-2 respectively. Similarly, the methylene and methyl protons of the ethoxy group would correlate with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably one of the most powerful NMR techniques for structural elucidation, as it shows correlations between protons and carbons over two to three bonds. This allows for the piecing together of the molecular skeleton. Key hypothetical HMBC correlations for this compound would include:

The proton at C-2 (H-2) showing a correlation to the carboxylic acid carbon at C-3.

The methyl protons at C-6 showing correlations to C-5 and C-6.

The methylene protons of the ethoxy group showing a correlation to C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their bonding connectivity. For this molecule, a NOESY experiment could reveal through-space interactions between the methyl protons at C-6 and the methylene protons of the ethoxy group at C-5, providing confirmation of their adjacent positioning on the pyridine (B92270) ring.

Solid-State NMR for Crystalline and Amorphous Forms.

While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) offers valuable insights into the structure and dynamics of materials in their solid form, including both crystalline and amorphous states. For this compound, ssNMR could be used to:

Characterize different polymorphic forms (different crystal packings) of the compound, which can exhibit distinct physical properties.

Study intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, in the solid state.

Provide structural information even if the compound does not form crystals suitable for X-ray diffraction.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden signals in the solid state, providing higher resolution spectra.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and can provide significant structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Techniques.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C₁₀H₁₁NO₅), the expected exact mass can be calculated. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be able to measure the m/z of the molecular ion with sufficient accuracy to distinguish its elemental formula from other potential formulas with the same nominal mass.

Hypothetical HRMS Data

Ion Calculated Exact Mass Observed Mass
[M+H]⁺ 226.0659 226.0655

Tandem Mass Spectrometry (MS/MS) for Elucidating Structural Subunits.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting product ions are analyzed. This provides detailed information about the connectivity of the molecule. For this compound, MS/MS analysis of the molecular ion could reveal characteristic fragmentation pathways.

A plausible fragmentation pathway would involve the initial loss of water (H₂O) from the carboxylic acid groups, followed by the loss of carbon dioxide (CO₂). Another likely fragmentation would be the loss of the ethoxy group.

Hypothetical MS/MS Fragmentation Data for [M+H]⁺ (m/z 226.0659)

Precursor Ion (m/z) Product Ions (m/z) Postulated Neutral Loss
226.0659 208.0553 H₂O
226.0659 182.0760 CO₂

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions.

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. By diffracting X-rays off a single crystal of this compound, it is possible to obtain a detailed electron density map, from which the positions of individual atoms can be determined with high precision.

This technique would provide:

Absolute confirmation of the molecular structure: Unambiguously confirming the connectivity of the ethoxy, methyl, and dicarboxylic acid groups to the pyridine ring.

Precise bond lengths and angles: Providing detailed geometric parameters of the molecule.

Information on intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including details of hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often form dimeric structures.

While a specific crystal structure for this compound is not publicly available, the data obtained from such an analysis would be presented in a crystallographic information file (CIF) and would include parameters such as the unit cell dimensions, space group, and atomic coordinates.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups within a molecule and probing its conformational state. These methods measure the vibrational energies of molecular bonds, which are unique to the types of atoms and the nature of the chemical bonds connecting them.

For this compound, IR and Raman spectroscopy are indispensable for confirming the presence of its key structural motifs: the dicarboxylic acid groups, the ethoxy substituent, the methyl group, and the pyridine ring.

Carboxylic Acid Groups (-COOH): The two carboxylic acid moieties give rise to highly characteristic vibrational bands. The O-H stretching vibration typically appears as a very broad and strong absorption in the IR spectrum, generally in the range of 3300-2500 cm⁻¹. The carbonyl (C=O) stretch is also prominent, expected to produce an intense absorption band in the region of 1750-1700 cm⁻¹.

Ethoxy Group (-OCH₂CH₃): The C-O-C ether linkage within the ethoxy group is expected to show strong C-O stretching bands in the IR spectrum, typically around 1260-1000 cm⁻¹. The C-H bonds of the ethyl group will contribute to the aliphatic C-H stretching region near 3000-2850 cm⁻¹.

Pyridine Ring: The aromatic pyridine ring has a set of characteristic skeletal vibrations. C=C and C=N stretching vibrations within the ring are typically observed in the 1600-1400 cm⁻¹ region of both IR and Raman spectra. Ring breathing modes, which are often strong in Raman spectra, provide a fingerprint for the substituted pyridine structure.

Methyl Group (-CH₃): The methyl group attached to the pyridine ring will exhibit characteristic symmetric and asymmetric C-H stretching vibrations around 2960 and 2870 cm⁻¹, respectively.

The complementary nature of IR and Raman spectroscopy is particularly useful. Vibrations that are strong in the IR spectrum (e.g., polar bonds like C=O) may be weak in the Raman spectrum, while non-polar bonds (like C=C in the ring) can produce strong Raman signals. Analysis of both spectra provides a more complete vibrational profile of the molecule.

Table 1: Representative Vibrational Band Assignments for this compound This table is based on typical frequency ranges for the specified functional groups and related pyridine dicarboxylic acid compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
O-H StretchCarboxylic Acid3300-2500 (very broad, strong)Weak
C-H Stretch (aliphatic)Ethoxy, Methyl2980-2850 (medium-strong)Medium-strong
C=O StretchCarboxylic Acid1750-1700 (very strong)Medium
C=C, C=N Ring StretchPyridine Ring1610-1430 (multiple bands, medium-strong)Strong
C-O StretchEthoxy, Carboxylic Acid1300-1100 (strong)Weak-medium
Pyridine Ring BreathingPyridine RingWeakStrong

Chromatographic Techniques for Purity Assessment and Isolation Methodologies (e.g., HPLC)

Chromatographic techniques are essential for determining the purity of a synthesized compound and for its isolation from reaction mixtures and byproducts. High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment of non-volatile compounds like this compound.

Due to the presence of two polar carboxylic acid groups, a reverse-phase HPLC (RP-HPLC) method is typically employed for analysis. In this technique, the compound is passed through a column packed with a non-polar stationary phase (e.g., C18-silica) using a polar mobile phase. The polarity of the mobile phase is carefully controlled to achieve effective separation.

For a dicarboxylic acid, the pH of the mobile phase is a critical parameter. To ensure good peak shape and reproducible retention times, the pH is often kept low (typically between 2 and 3) by adding an acidifier like formic acid or phosphoric acid. At this low pH, the carboxylic acid groups are protonated, reducing their polarity and allowing for better interaction with the non-polar stationary phase.

Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine ring is a strong chromophore that absorbs UV light. The purity of the sample is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would ideally show a single, sharp, and symmetrical peak.

HPLC is also a scalable technique that can be adapted for preparative chromatography, allowing for the isolation and purification of the compound on a larger scale.

Table 2: Example HPLC Method for Purity Analysis of this compound This table outlines a typical, hypothetical method suitable for this type of analyte.

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 - 40 °C
Detection UV Absorbance at a wavelength appropriate for the pyridine chromophore (e.g., 260 nm)
Injection Volume 5 - 20 µL
Sample Preparation Dissolved in a mixture of water and acetonitrile

Computational Chemistry and Theoretical Investigations on 5 Ethoxy 6 Methylpyridine 3,4 Dicarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the ground-state properties of organic molecules, including substituted pyridine (B92270) dicarboxylic acids. electrochemsci.orgresearchgate.net

In a typical DFT study, the first step is geometry optimization, where the algorithm systematically alters the molecular structure to find the lowest energy conformation. For a molecule like 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid, this would involve determining the optimal bond lengths, bond angles, and dihedral angles of the pyridine ring and its ethoxy, methyl, and dicarboxylic acid substituents.

Following optimization, a wealth of electronic properties can be calculated. These parameters are crucial for predicting a molecule's reactivity and intermolecular interactions. For instance, a DFT study on several pyridine dicarboxylic acid isomers calculated various quantum chemical parameters to assess their potential as corrosion inhibitors. electrochemsci.orgresearchgate.net Key parameters include:

EHOMO (Highest Occupied Molecular Orbital Energy): Represents the ability of a molecule to donate electrons. A higher EHOMO value suggests a greater tendency to donate electrons to an acceptor.

ELUMO (Lowest Unoccupied Molecular Orbital Energy): Indicates the ability of a molecule to accept electrons. A lower ELUMO value points to a greater capacity to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO): This is a critical indicator of molecular stability and reactivity. A smaller energy gap implies higher reactivity.

Electron Affinity (A): The energy released when an electron is added to a neutral molecule.

Ionization Potential (I): The energy required to remove an electron from a neutral molecule.

The table below shows representative data from a DFT study on pyridine dicarboxylic acid isomers, illustrating the type of information that could be generated for this compound. electrochemsci.orgresearchgate.net

Parameter2,3-Pyridine dicarboxylic acid2,4-Pyridine dicarboxylic acid2,5-Pyridine dicarboxylic acid2,6-Pyridine dicarboxylic acid
EHOMO (eV) -8.43-8.54-8.24-7.99
ELUMO (eV) -3.11-2.96-2.87-2.84
Energy Gap (ΔE) (eV) 5.325.585.375.15
Ionization Potential (I) (eV) 8.438.548.247.99
Electron Affinity (A) (eV) 3.112.962.872.84

Data sourced from a DFT study on pyridine dicarboxylic acid isomers. electrochemsci.orgresearchgate.net This data is for illustrative purposes and does not represent this compound.

These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) that defines the mathematical functions used to describe the atomic orbitals. electrochemsci.orgresearchgate.net

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for certain properties, albeit at a significantly greater computational expense. These methods are particularly valuable when a very precise description of electron correlation effects is needed.

For a molecule like this compound, ab initio calculations could be employed to:

Benchmark the results obtained from more cost-effective DFT methods.

Calculate highly accurate reaction energies and activation barriers.

Investigate excited state properties, which are often challenging for standard DFT functionals.

In studies of related compounds, ab initio calculations have been used alongside DFT to provide a comprehensive understanding of molecular properties. For example, investigations into various pyridine derivatives have utilized both HF and DFT methods to calculate geometries and vibrational frequencies. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights that are inaccessible through static quantum chemical calculations. mdpi.com An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements, generating a trajectory of the molecule's conformations and interactions with its environment (e.g., solvent molecules). nih.govmdpi.com

For this compound, MD simulations could be used to:

Explore Conformational Space: The ethoxy and carboxylic acid groups can rotate, leading to multiple possible conformations (rotamers). MD simulations can explore the potential energy surface to identify the most stable and populated conformations in different environments (e.g., in a vacuum vs. in water).

Analyze Solvent Effects: By explicitly including solvent molecules (like water) in the simulation box, MD can model how the solvent influences the molecule's structure and dynamics. This is crucial for understanding its behavior in solution.

Study Intermolecular Interactions: MD simulations can model the interactions between multiple molecules of this compound or its interactions with other molecules. This is key to understanding processes like self-assembly, crystallization, and binding to biological targets. The simulations can reveal important non-covalent interactions such as hydrogen bonds and π-π stacking. researchgate.net

Analysis of MD trajectories often involves calculating parameters like the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structures.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS). libretexts.org For complex molecules, comparing calculated and experimental shifts can be invaluable for assigning signals and confirming stereochemistry.

Vibrational Frequencies: The calculation of vibrational frequencies (corresponding to IR and Raman spectra) is another common application of DFT and ab initio methods. researchgate.net After geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic positions. This analysis yields the normal modes of vibration and their corresponding frequencies. nih.govresearchgate.net

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve agreement, a scaling factor is typically applied. The table below presents an example of calculated and experimental vibrational frequencies for a related compound, 2,5-pyridine-dicarboxylic acid, demonstrating the utility of this approach. researchgate.net

AssignmentCalculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p))Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
ν(O-H)3624--
ν(C-H)310831083110
ν(C=O)17891774-
ν(C-N)160216091610
ν(C-C)1617-1628

Data sourced from a study on 2,5-pyridine-dicarboxylic acid. researchgate.net This data is for illustrative purposes and does not represent this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway, including transition states and intermediates. This provides a level of detail that is often difficult or impossible to obtain experimentally.

For this compound, this could involve studying:

Synthesis Reactions: Modeling the final steps of its synthesis to understand regioselectivity and reaction kinetics.

Reactivity: Investigating its behavior in reactions such as esterification of the carboxylic acid groups or nucleophilic aromatic substitution on the pyridine ring. A computational study on 2-ethoxy-3,5-dinitropyridine, for example, used DFT to model the SNAr reaction pathway, identifying transition states and calculating activation energies. researchgate.net

By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface can be constructed. The height of the energy barrier (activation energy) determines the reaction rate, and the relative energies of possible products can predict the reaction's outcome.

Theoretical Insights into Aromaticity and Electronic Delocalization within the Pyridine Ring

The pyridine ring is an aromatic system, and its electronic properties are key to its reactivity. Computational methods can quantify the degree of aromaticity and visualize the delocalization of π-electrons.

One of the most common methods for evaluating aromaticity is the Nucleus-Independent Chemical Shift (NICS) . github.io This method involves placing a "ghost" atom (a point in space with no nucleus or electrons) at the center of the ring (or at a specific point above it) and calculating the magnetic shielding at that point. A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. The more negative the value, the more aromatic the system is considered.

For this compound, NICS calculations could reveal how the substituents (ethoxy, methyl, and dicarboxylic acids) influence the aromaticity of the pyridine ring compared to unsubstituted pyridine. Electron-withdrawing or -donating groups can modulate the electron density within the ring, thereby affecting its aromatic character and reactivity towards electrophilic or nucleophilic attack.

Chemical Reactivity, Transformation, and Mechanistic Investigations of 5 Ethoxy 6 Methylpyridine 3,4 Dicarboxylic Acid

Reactivity of Carboxylic Acid Moieties and their Derivatives

The two carboxylic acid groups at the C3 and C4 positions are the primary sites for many of the characteristic reactions of this compound. Their acidity and susceptibility to nucleophilic attack are central to its chemical reactivity.

The carboxylic acid groups of 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid readily undergo esterification and amidation, fundamental reactions for creating derivatives with modified properties.

Esterification: The conversion of the dicarboxylic acid to its corresponding diester can be achieved through methods like the Fischer-Speier esterification. masterorganicchemistry.com This reaction typically involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps drive the reaction toward the ester product. masterorganicchemistry.com Lewis acids can also serve as catalysts for esterification, offering an alternative to traditional Brønsted acids. rug.nl The reaction mechanism proceeds through protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com This is followed by proton transfer and the elimination of a water molecule to yield the ester. masterorganicchemistry.comyoutube.com For dicarboxylic acids, this process occurs at both carboxyl groups, leading to the formation of a diester. masterorganicchemistry.com A related compound, 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester, is used as a key intermediate in the synthesis of Vitamin B6, highlighting the utility of such ester derivatives. nih.gov

Amidation: The formation of amides from the dicarboxylic acid involves reaction with a primary or secondary amine. Direct amidation requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. However, various catalytic methods have been developed to facilitate this transformation under milder conditions. Niobium pentoxide (Nb₂O₅) has been shown to be an effective and reusable heterogeneous Lewis acid catalyst for the direct amidation of carboxylic acids, including dicarboxylic acids, with a range of amines. researchgate.netnih.gov The catalyst is believed to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net Other coupling agents can also be employed to activate the carboxylic acid, enabling the reaction to proceed under mild conditions. researchgate.net

Table 1: Typical Conditions for Esterification and Amidation of Aromatic Carboxylic Acids
TransformationReagents & CatalystsGeneral ConditionsReference
Esterification (Fischer)Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄, TsOH)Excess alcohol (often as solvent), heat masterorganicchemistry.com
Esterification (Lewis Acid)Alcohol (e.g., ROH), Lewis Acid Catalyst (e.g., Bi(III) compounds)Varies with catalyst activity rug.nl
Direct AmidationAmine (RNH₂ or R₂NH), Heterogeneous Catalyst (e.g., Nb₂O₅)Heat, typically in a high-boiling solvent like o-xylene nih.gov
Amidation (Coupling Agent)Amine (RNH₂ or R₂NH), Coupling Agent (e.g., (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester)Mild conditions, often room temperature researchgate.net

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a potential reaction for this compound, particularly under thermal stress. The proximity of the two carboxylic acid groups at the C3 and C4 positions influences the ease of this reaction. Dicarboxylic acids, especially those with carboxyl groups in a 1,3-relationship, can undergo decarboxylation through a cyclic transition state. researchgate.net Although the carboxyl groups in the target molecule are in a 1,2-relationship on the pyridine (B92270) ring, heating may still promote decarboxylation, potentially leading to a monocarboxylic acid derivative or complete removal of both groups under more forcing conditions.

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for protonation, N-oxidation, and quaternization. The reactivity of the nitrogen is modulated by the electronic effects of the substituents on the ring. The ethoxy and methyl groups are electron-donating, while the two carboxylic acid groups are electron-withdrawing.

This compound is an amphoteric molecule, possessing both acidic (carboxylic acid groups) and basic (pyridine nitrogen) functionalities. The pyridine nitrogen can accept a proton, acting as a base. The basicity of the nitrogen is influenced by the substituents on the ring. Electron-donating groups, like methyl and ethoxy, generally increase the basicity of the pyridine nitrogen, while electron-withdrawing groups, such as carboxylic acids, decrease it. chegg.com Therefore, the pyridine nitrogen in this compound is expected to be less basic than that of pyridine itself.

In aqueous solution, the molecule can exist in several protonation states depending on the pH. At very low pH, the pyridine nitrogen and both carboxylic acid groups will be protonated. As the pH increases, the carboxylic acid groups will deprotonate first, followed by the deprotonation of the pyridinium (B92312) ion at a higher pH.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide in acetic acid or peroxyacids like m-chloroperoxybenzoic acid (MCPBA). nih.govorgsyn.org The N-oxide group is highly polar and can alter the solubility and electronic properties of the molecule. nih.gov The presence of electron-withdrawing carboxylic acid groups on the pyridine ring deactivates the nitrogen atom towards electrophilic attack by the oxidizing agent, potentially requiring harsher reaction conditions compared to simple alkylpyridines. researchgate.net

Quaternization: The nitrogen atom can also act as a nucleophile, reacting with alkylating agents such as alkyl halides (e.g., methyl iodide) to form a quaternary pyridinium salt. researchgate.netfigshare.com This reaction is sensitive to both electronic and steric effects. The rate of quaternization is generally decreased by the presence of electron-withdrawing groups, which reduce the nucleophilicity of the nitrogen. researchgate.netfigshare.com The reaction is also influenced by the solvent, with polar solvents often favoring the formation of the pyridinium salt. researchgate.netfigshare.com

Table 2: Common Reagents for Reactions at the Pyridine Nitrogen
ReactionTypical ReagentsProductReference
N-Oxidationm-Chloroperoxybenzoic acid (MCPBA), H₂O₂, Oxone®Pyridine N-oxide nih.govorgsyn.org
QuaternizationAlkyl halides (e.g., CH₃I, C₂H₅Br)N-Alkylpyridinium salt researchgate.netfigshare.comresearchgate.net

Chemical Transformations at the Ethoxy and Methyl Substituents

The ethoxy and methyl groups are also potential sites for chemical modification, although they are generally less reactive than the carboxylic acid groups or the pyridine nitrogen.

Methyl Group Oxidation: The methyl group at the C6 position can be oxidized to a carboxylic acid group. This transformation is a common reaction for alkylpyridines and can be achieved using strong oxidizing agents. acs.org More recently, catalytic methods using N-hydroxyphthalimide (NHPI) in the presence of cobalt or manganese salts under an oxygen or air atmosphere have been developed for the selective aerobic oxidation of methylpyridines to the corresponding pyridinecarboxylic acids. researchgate.net Such a reaction would convert the starting dicarboxylic acid into a tricarboxylic acid.

Ethoxy Group Reactions: The ethoxy group is generally stable. However, under certain conditions, it can undergo cleavage. For instance, treatment with strong acids like HBr or HI can cleave the ether linkage to yield a hydroxyl group. Additionally, in reactions involving quaternization of the pyridine nitrogen, alkoxy groups on the ring can sometimes participate in subsequent rearrangements. For example, some 4-methoxypyridine (B45360) derivatives have been observed to rearrange to N-methyl-4-pyridones upon treatment with methyl iodide, a reaction pathway that involves the alkoxy substituent. researchgate.netfigshare.com A similar transformation could potentially occur with the 5-ethoxy group under specific conditions.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound possesses a unique electronic landscape that dictates its reactivity towards electrophiles and nucleophiles. The nitrogen atom in the ring acts as an electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.org This deactivation is a consequence of the nitrogen's electronegativity, which reduces the electron density of the aromatic system. wikipedia.org Furthermore, in acidic conditions often required for SEAr reactions, the pyridine nitrogen can be protonated, further increasing its electron-withdrawing effect and making substitution even more challenging. wikipedia.org

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing substituents. youtube.comlibretexts.org The two carboxylic acid groups and the ethoxy group on the this compound molecule significantly influence the regioselectivity and rate of these substitution reactions. The positions ortho and para to the nitrogen atom are the most electron-deficient and are thus the primary sites for nucleophilic attack. youtube.comyoutube.com

Detailed findings on specific substitution reactions of this compound are not extensively documented in publicly available literature. However, the expected reactivity can be inferred from the behavior of similarly substituted pyridine derivatives. For instance, the presence of electron-withdrawing groups is known to facilitate nucleophilic aromatic substitution by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex. libretexts.org

Table 1: Predicted Regioselectivity in Aromatic Substitution Reactions

Reaction Type Reagents Predicted Major Product(s) Rationale
Nitration HNO₃/H₂SO₄ Substitution at the 2- or 6- position (if sterically accessible) The pyridine nitrogen directs electrophiles to the meta position (relative to nitrogen), but the combined directing effects of the existing substituents would need to be considered. However, the reaction is generally difficult on pyridines. wikipedia.org
Halogenation X₂/FeX₃ Limited reactivity expected under standard conditions Strong deactivation of the ring by the nitrogen and carboxylic acid groups hinders electrophilic halogenation. wikipedia.org

Oxidation-Reduction Chemistry of the Compound

The oxidation and reduction chemistry of this compound is primarily centered around its carboxylic acid functionalities and the pyridine ring itself. The carboxylic acid groups can be reduced to alcohols, a transformation of significant interest in synthetic chemistry.

A notable example, although on a closely related compound, is the reduction of 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester to pyridoxine (B80251) (Vitamin B6). nih.gov This reduction was successfully achieved using silane (B1218182) reducing agents like diethoxymethylsilane (B37029) (MeSiH(OEt)₂) or polymethylhydrosiloxane (B1170920) (PMHS). nih.gov The reaction involves the hydrosilylation of the ester groups followed by hydrolysis to yield the corresponding alcohols. nih.gov This suggests that the dicarboxylic acid or its ester derivatives are amenable to reduction under specific conditions.

The pyridine ring itself is generally resistant to oxidation due to its electron-deficient nature. However, under harsh conditions, oxidation can lead to the formation of pyridine-N-oxides. The methyl group at the 6-position could also be a site for oxidation to a carboxylic acid under strong oxidizing conditions.

Investigation of Reaction Mechanisms and Transition States

The investigation of reaction mechanisms and transition states for reactions involving this compound would rely on a combination of experimental kinetics and computational chemistry.

For electrophilic aromatic substitution, the mechanism proceeds through a high-energy carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com The rate-determining step is the formation of this intermediate, which disrupts the aromaticity of the pyridine ring. masterorganicchemistry.com The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. For pyridines, electrophilic attack at the meta-position relative to the nitrogen is generally favored as it avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the sigma complex. wikipedia.org

In the case of nucleophilic aromatic substitution, the generally accepted mechanism involves the formation of a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.org The reaction typically proceeds in two steps: addition of the nucleophile to the aromatic ring to form the intermediate, followed by the elimination of the leaving group to restore aromaticity. libretexts.org The presence of electron-withdrawing groups, such as the carboxylic acid groups in the target molecule, is crucial for stabilizing this negatively charged intermediate and thus facilitating the reaction. youtube.com

Computational studies, such as density functional theory (DFT) calculations, would be invaluable in elucidating the precise transition state structures and activation energies for these reactions. Such studies could provide detailed insights into the role of the ethoxy, methyl, and dicarboxylic acid substituents in modulating the reactivity of the pyridine ring.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester
Pyridoxine
Diethoxymethylsilane
Polymethylhydrosiloxane
Tetrabutylammonium fluoride
Nitric acid
Sulfuric acid
Iron(III) halide
Benzene

Derivatization Strategies and Functionalization of 5 Ethoxy 6 Methylpyridine 3,4 Dicarboxylic Acid

Synthesis of Esters and Amides for Diverse Applications

The dicarboxylic acid moiety of 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid is readily converted into esters and amides, which are fundamental transformations in organic synthesis. These derivatives are often precursors to more complex molecules or can possess biological activity themselves.

Esterification: The conversion of the carboxylic acid groups to esters can be accomplished through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, for more sensitive substrates, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, which then reacts readily with an alcohol. researchgate.net The use of coupling reagents can also facilitate ester formation under milder conditions. organic-chemistry.org

Amidation: The synthesis of amides from this compound can be achieved by reacting it with primary or secondary amines. This transformation typically requires activating the carboxylic acid groups, for instance, by converting them to acyl chlorides or by using peptide coupling reagents. researchgate.netlibretexts.org A direct reaction between the carboxylic acid and an amine is possible but often requires high temperatures. libretexts.org More recent methods allow for the direct amidation of esters, which could be synthesized from the dicarboxylic acid, using reagents like sodium amidoboranes at room temperature. nih.gov Pyridine-2,6-dicarboxamides, for example, have been synthesized through the condensation reaction of the corresponding acyl chlorides with aromatic amines. mdpi.com

The resulting esters and amides serve as building blocks for a variety of applications. For instance, pyridine-dicarboxamide scaffolds are known to be excellent chelating ligands and are researched for their pharmacological activities. mdpi.com

Reaction TypeReagentsResulting Functional Group
Fischer EsterificationAlcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄)Diester
Acyl Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl ChlorideDiacyl Chloride
Esterification via Acyl ChlorideDiacyl Chloride, Alcohol, Base (e.g., Pyridine)Diester
Amidation via Acyl ChlorideDiacyl Chloride, Primary/Secondary AmineDiamide
Peptide CouplingDicarboxylic Acid, Amine, Coupling Agent (e.g., DCC, EDC)Diamide
Direct Amidation of EstersDiester, Sodium Amidoborane (NaNH₂BH₃)Diamide

Formation of Coordination Compounds and Metal-Organic Frameworks (MOFs) Ligands

The structure of this compound, featuring both nitrogen and oxygen donor atoms, makes it an ideal candidate for use as a ligand in coordination chemistry. The deprotonated carboxylate groups can bind to metal ions in various modes (monodentate, bidentate chelating, or bridging), while the pyridine (B92270) nitrogen atom provides an additional coordination site. This versatility allows the ligand to link metal centers into multidimensional structures, forming coordination polymers or Metal-Organic Frameworks (MOFs). researchgate.net

MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic linkers. nih.govwpi.edu Pyridine-dicarboxylic acids are widely used as linkers in MOF synthesis. researchgate.netrsc.org For example, pyridine-3,5-dicarboxylic acid has been used to create a series of new MOFs with various d-metal ions (Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺), resulting in structures ranging from 0D binuclear complexes to 3D coordination polymers. rsc.org Similarly, pyridine-2,6-dicarboxylic acid reacts with Cu(II) in the presence of different spacer ligands to form 1D, 2D, or 3D MOF structures. researchgate.net

The specific architecture of the resulting framework depends on several factors, including the coordination geometry of the metal ion, the reaction conditions (e.g., temperature, solvent), and the presence of templating molecules. rsc.org The ethoxy and methyl substituents on the this compound ligand would also influence the final structure, potentially tuning the pore size and chemical environment within the resulting MOF.

Metal IonLigand ExampleResulting Structure Dimensionality
Cd(II), Mn(II), Ni(II), etc.Pyridine-2,4,6-tricarboxylic acidVaries (Discrete complexes to polymers) rsc.org
Cd²⁺, Zn²⁺, Co²⁺, Cu²⁺Pyridine-3,5-dicarboxylic acid0D, 1D, 2D, or 3D rsc.org
Ni(II), Co(II), Cd(II), etc.5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid0D, 1D, 2D, or 3D rsc.org
Cu(II)Pyridine-2,6-dicarboxylic acid1D, 2D, or 3D researchgate.net

Preparation of Novel Pyridine Heterocycles through Cyclization Reactions

The dicarboxylic acid functional groups of this compound are valuable handles for constructing fused heterocyclic systems. Through conversion to other reactive intermediates, these groups can participate in cyclization reactions to form new rings attached to the pyridine core.

For instance, the dicarboxylic acid can be converted into a cyclic anhydride (B1165640). This anhydride can then serve as an electrophile in reactions with various nucleophiles to build new heterocyclic rings. Another strategy involves converting the carboxylic acids into diamides or diesters, which can then undergo intramolecular condensation or cyclization reactions.

Introduction of Additional Functionalities for Advanced Chemical Applications

Further functionalization of this compound can be achieved by modifying its existing functional groups or by substitution on the pyridine ring. masterorganicchemistry.comlibretexts.org The two carboxylic acid groups are particularly amenable to transformation.

Reduction: The carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting diol, 5-Ethoxy-6-methyl-3,4-bis(hydroxymethyl)pyridine, is a valuable intermediate, for instance, in the synthesis of Vitamin B6 analogues.

Decarboxylation: While challenging, selective decarboxylation could potentially be achieved to furnish a mono-carboxylic acid derivative.

Curtius or Hofmann Rearrangement: The carboxylic acids can be converted to acyl azides (for the Curtius rearrangement) or amides (for the Hofmann rearrangement) and subsequently rearranged to form amino groups, yielding diamino-substituted pyridines.

These transformations add new reactive sites to the molecule, enabling further diversification for applications in areas like catalysis, pharmaceuticals, and materials science.

Starting Functional GroupReagentsResulting Functional Group
Carboxylic AcidLiAlH₄ or BH₃Alcohol
Carboxylic Acid1. SOCl₂ 2. NaN₃Acyl Azide
Acyl AzideHeat (Δ)Isocyanate
IsocyanateH₂OAmine
Carboxylic Acid1. SOCl₂ 2. NH₃Amide
AmideBr₂, NaOHAmine (via Hofmann Rearrangement)

Polymerization and Oligomerization via Dicarboxylic Acid Moieties

As a dicarboxylic acid, this compound is a suitable monomer for step-growth polymerization. It can react with co-monomers containing two or more complementary functional groups, such as diols or diamines, to form polyesters and polyamides, respectively.

Polyesters: Polycondensation with diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) would yield polyesters. The properties of the resulting polymer would be influenced by the structure of the diol and the rigid, functionalized pyridine unit from the diacid monomer. mdpi.com

Polyamides: Reaction with diamines (e.g., hexamethylenediamine) would produce polyamides. The incorporation of the pyridine ring into the polymer backbone could impart specific properties such as thermal stability and metal-coordinating ability.

Oligomers: Controlled reaction with other building blocks, such as amino acids, can lead to the formation of well-defined oligomers. For example, imidazole-4,5-dicarboxylic acid has been used as a scaffold to synthesize a library of oligomeric compounds by reacting it with amino acid esters and chiral diamines. nih.gov A similar strategy could be applied to this compound to create oligomers for screening in biological or materials science applications.

The functionalized pyridine core offers a unique feature compared to common diacids like terephthalic acid or adipic acid, allowing for the potential post-polymerization modification or the creation of polymers with specific coordination capabilities.

Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

A primary hurdle in the widespread investigation of 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid is the lack of highly efficient and environmentally benign synthetic routes. Current synthetic strategies often involve multi-step processes with moderate yields and the use of harsh reagents. Future research should prioritize the development of more streamlined and sustainable approaches.

Key Research Objectives:

Catalytic Methods: Investigating novel catalytic systems, including transition metal catalysts and organocatalysts, to facilitate the key bond-forming reactions in the synthesis of the pyridine (B92270) core. This could lead to milder reaction conditions and improved atom economy.

Renewable Starting Materials: Exploring the use of bio-based feedstocks as starting materials to enhance the sustainability profile of the synthesis.

Flow Chemistry: Implementing continuous flow technologies for the synthesis, which can offer improved safety, scalability, and reproducibility compared to traditional batch processes.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Advantages Potential Challenges
Multicomponent Reactions High atom economy, operational simplicity, rapid access to molecular diversity.Optimization of reaction conditions for multiple components can be complex.
Catalytic C-H Activation Direct functionalization of simple precursors, reduced pre-functionalization steps.Achieving high regioselectivity on the pyridine ring can be difficult.
Flow Chemistry Enhanced safety, scalability, precise control over reaction parameters.Initial setup costs and optimization of flow parameters.

Exploration of Novel Reactivity and Transformation Pathways

The functional group array of this compound, including the pyridine nitrogen, the ethoxy group, the methyl group, and two carboxylic acid moieties, offers a rich landscape for chemical transformations. A thorough exploration of its reactivity is essential for unlocking its full synthetic potential.

Future Research Directions:

Selective Functionalization: Developing methodologies for the selective modification of one or both carboxylic acid groups, allowing for the synthesis of amides, esters, and other derivatives with tailored properties.

Reactions at the Pyridine Ring: Investigating electrophilic and nucleophilic aromatic substitution reactions to introduce additional functional groups onto the pyridine core.

Transformations of the Ethoxy Group: Exploring cleavage of the ethyl ether to the corresponding hydroxy derivative, which is a key intermediate in the synthesis of molecules like Vitamin B6. mdpi.com

Metal Complexation: Studying the coordination chemistry of the dicarboxylic acid with various metal ions to form metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or material properties.

Expansion into Emerging Fields of Chemical Biology and Novel Materials Science

The structural features of this compound make it an attractive scaffold for applications in chemical biology and materials science.

Chemical Biology:

Synthetic Tools: Derivatives of this compound could serve as scaffolds for the development of molecular probes to study biological processes. For example, the dicarboxylic acid functionality could be used to attach fluorescent dyes or affinity tags.

Molecular Interactions: The pyridine core is a common motif in biologically active molecules. Studying the non-covalent interactions of this compound and its derivatives with biomacromolecules could provide insights for the design of enzyme inhibitors or receptor ligands.

Novel Materials Science:

Polymer Building Blocks: The dicarboxylic acid can be used as a monomer for the synthesis of novel polyesters and polyamides with unique thermal and mechanical properties.

Functional Dyes and Pigments: Modification of the pyridine ring could lead to the development of new chromophores with interesting photophysical properties for applications in organic light-emitting diodes (OLEDs) or as sensors.

Metal-Organic Frameworks (MOFs): The dicarboxylate functionality is an ideal linker for the construction of porous MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Advanced Characterization of Reaction Intermediates and Products

A comprehensive understanding of the reaction mechanisms involved in the synthesis and transformations of this compound requires the use of advanced analytical techniques for the characterization of transient intermediates and final products.

Techniques for Deeper Characterization:

In-situ Spectroscopy: Utilizing techniques such as in-situ NMR and IR spectroscopy to monitor reaction progress in real-time and identify short-lived intermediates.

Mass Spectrometry: Employing high-resolution mass spectrometry (HRMS) for the unambiguous identification of products and byproducts.

X-ray Crystallography: Obtaining single-crystal X-ray structures of the parent compound and its derivatives to definitively establish their three-dimensional structures and intermolecular interactions.

Computational Predictions for New Derivatives with Tailored Properties

Computational chemistry can play a pivotal role in accelerating the discovery and development of new derivatives of this compound with specific, desired properties.

Computational Approaches:

Density Functional Theory (DFT): Using DFT calculations to predict the geometric and electronic properties of novel derivatives, as well as to model reaction pathways and predict reactivity. This can help in understanding and predicting the outcomes of nucleophilic aromatic substitution reactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of derivatives with their observed biological activity or material properties, thereby guiding the design of more potent or effective compounds.

Molecular Docking: Employing molecular docking simulations to predict the binding modes and affinities of derivatives with biological targets, aiding in the rational design of new therapeutic agents.

By addressing these challenges and pursuing the outlined future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for a wide range of applications in chemistry, biology, and materials science.

Q & A

Q. What are the recommended synthetic routes for 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid, and how can reaction conditions be optimized?

The synthesis of pyridine dicarboxylic acid derivatives often involves multi-step processes, including condensation, alkylation, and carboxylation reactions. For analogous compounds like furan-2,5-dicarboxylic acid, the Henkel reaction (disproportionation of potassium salts under high-temperature conditions) has been employed . However, for ethoxy- and methyl-substituted pyridines, a likely route involves:

  • Step 1 : Functionalization of pyridine precursors (e.g., introducing ethoxy and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation).
  • Step 2 : Carboxylation using CO₂ or oxidation of methyl groups to carboxylic acids.
    Optimization may require adjusting catalysts (e.g., transition metals for carboxylation) and solvent systems (e.g., polar aprotic solvents like DMF). Purity can be monitored via HPLC or NMR .

Q. How should researchers safely handle this compound in laboratory settings?

While specific toxicity data for this compound is limited, structurally related pyridine dicarboxylic acids (e.g., 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid) exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335) . Recommended precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Engineering Controls : Use fume hoods to minimize inhalation of dust/aerosols.
  • Storage : Store in a dry, cool environment (2–8°C) to prevent degradation .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy and methyl groups) and carboxylate proton environments.
  • X-ray Crystallography : For unambiguous structural determination, especially if single crystals are obtainable. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do the electronic properties of this compound influence its coordination chemistry in metal-organic frameworks (MOFs)?

Pyridine dicarboxylates are common ligands in MOFs due to their rigid geometry and multiple binding sites. The ethoxy and methyl groups may:

  • Modulate Electron Density : Electron-donating substituents (e.g., ethoxy) can reduce the linker’s acidity, affecting metal-ligand bonding strength.
  • Enhance Framework Stability : Hydrophobic substituents (methyl/ethoxy) could improve moisture resistance in MOFs.
    Comparative studies with fluorinated analogs (e.g., tetrafluorobenzene-1,4-dicarboxylic acid) suggest that electron-withdrawing groups enhance Lewis acidity in lanthanide-based MOFs, but this may not apply directly to pyridine derivatives .

Q. What strategies can resolve contradictions in catalytic activity data for complexes derived from this compound?

Discrepancies in catalytic performance (e.g., in oxidation or C–C coupling reactions) may arise from:

  • Ligand Isomerism : The positions of ethoxy and methyl groups could lead to steric or electronic variations.
  • Synthetic Artifacts : Trace solvents (e.g., DMF) or unreacted precursors in the ligand may poison active sites.
    Methodological Recommendations :
    • Conduct control experiments with purified ligands.
    • Use X-ray absorption spectroscopy (XAS) to probe metal-ligand coordination environments.
    • Compare turnover frequencies (TOFs) under standardized conditions .

Q. Can this compound serve as a precursor for luminescent materials, and what factors govern its photophysical properties?

Pyridine dicarboxylates are known to form luminescent complexes with d¹⁰ metals (e.g., Zn²⁺, Cd²⁺). Key factors include:

  • Conjugation Length : Extended π-systems (e.g., naphthalene analogs) enhance emission intensity, but methyl/ethoxy groups may limit this.
  • Metal-Ligand Charge Transfer (MLCT) : Electron-rich substituents can stabilize MLCT states.
    Experimental design should prioritize time-resolved fluorescence spectroscopy and crystallographic data to correlate structure with emission profiles .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the synthesis of derivatives for biological screening?

Low yields may stem from:

  • Steric Hindrance : Bulky substituents (ethoxy/methyl) may slow carboxylation.
  • Side Reactions : Competing decarboxylation or ether cleavage.
    Solutions :
    • Use protecting groups (e.g., tert-butyl esters) during functionalization.
    • Optimize reaction temperature and pressure (e.g., high-pressure CO₂ for carboxylation) .

Q. What computational tools are suitable for predicting the reactivity of this compound in novel applications?

  • Density Functional Theory (DFT) : To calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD) Simulations : To model interactions in MOFs or solvent systems.
    Validate predictions with experimental data (e.g., cyclic voltammetry for redox behavior) .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid
Reactant of Route 2
5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid

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